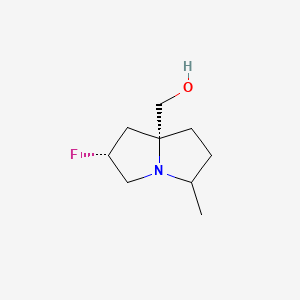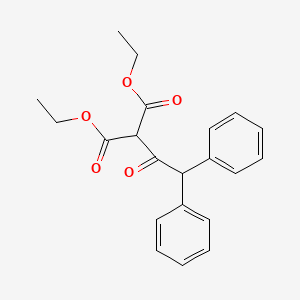
2-Fluorophenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenanthrene-9,10-dione is a chemical compound belonging to the class of phenanthrenequinones It is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring and two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenanthrene-9,10-dione typically involves the fluorination of phenanthrene-9,10-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in electron transfer reactions. The quinone groups can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.
Comparación Con Compuestos Similares
Phenanthrene-9,10-dione: Lacks the fluorine atom, resulting in different reactivity and properties.
1,10-Phenanthroline-5,6-dione: Another quinone derivative with distinct redox properties.
Anthraquinone: A structurally related compound with widespread industrial applications.
Uniqueness: 2-Fluorophenanthrene-9,10-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and potential applications. The fluorine atom increases the compound’s stability and electron-withdrawing capacity, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
1496-13-5 |
|---|---|
Fórmula molecular |
C14H7FO2 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
2-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H |
Clave InChI |
NYAVPORNTNZVOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





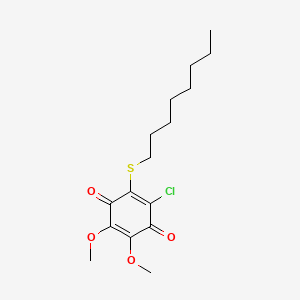



![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)
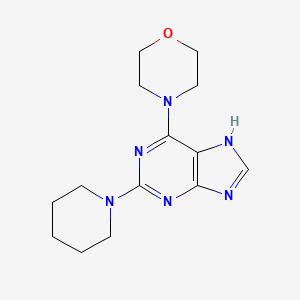
![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
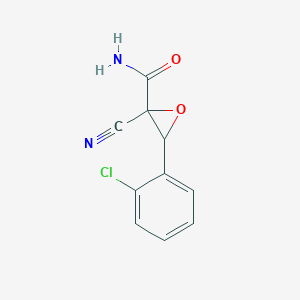
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)
